molecular formula C17H14N2O2 B5741087 2-methoxy-N-(quinolin-5-yl)benzamide

2-methoxy-N-(quinolin-5-yl)benzamide

Cat. No.: B5741087
M. Wt: 278.30 g/mol
InChI Key: JHNBCYTVOYZVOA-UHFFFAOYSA-N
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Description

2-methoxy-N-(quinolin-5-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a benzamide group substituted with a methoxy group at the 2-position and a quinolin-5-yl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(quinolin-5-yl)benzamide typically involves the following steps:

    Preparation of 2-methoxybenzoic acid: This can be achieved by methylation of salicylic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Formation of 2-methoxybenzoyl chloride: The 2-methoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Coupling with quinoline-5-amine: The 2-methoxybenzoyl chloride is reacted with quinoline-5-amine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(quinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-hydroxy-N-(quinolin-5-yl)benzamide.

    Reduction: 2-methoxy-N-(quinolin-5-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(quinolin-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(quinolin-5-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of DNA synthesis and enzyme activity. This can result in antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(quinolin-8-yl)benzamide: Similar structure but with the quinoline group at the 8-position.

    2-hydroxy-N-(quinolin-5-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-methoxy-N-(quinolin-5-yl)benzylamine: Similar structure but with an amine group instead of an amide group.

Uniqueness

2-methoxy-N-(quinolin-5-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can affect the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methoxy-N-quinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-10-3-2-6-13(16)17(20)19-15-9-4-8-14-12(15)7-5-11-18-14/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNBCYTVOYZVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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